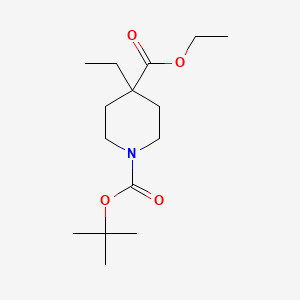

Ethyl 1-Boc-4-ethyl-4-piperidine carboxylate

Descripción general

Descripción

Ethyl 1-Boc-4-ethyl-4-piperidine carboxylate is a chemical compound used as a reagent in the synthesis of various derivatives. It is an N-protected derivative of 4-anilinopiperidine .

Synthesis Analysis

This compound can be synthesized in several straightforward synthetic steps . It is used as a substrate in a palladium-catalyzed α-arylation of esters with heterocyclic bromides and chlorides leading to, for example, 4-pyridylpiperidinyl esters .Molecular Structure Analysis

The molecular formula of this compound is C15H27NO4. Its molecular weight is 285.38 .Chemical Reactions Analysis

This compound is used as a reagent to synthesize 3-amino-1-(5-indanyloxy)-2-propanol derivatives as sodium channel blockers to treat stroke patients . It can also be readily converted to fentanyl or related analogues .Physical And Chemical Properties Analysis

The boiling point of this compound is predicted to be 345.9±35.0 °C. Its density is predicted to be 1.038±0.06 g/cm3 .Aplicaciones Científicas De Investigación

Synthesis of Propanamide Derivatives for Anticancer Research

A study outlined the sequential synthesis of piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids, evaluating them as potential anticancer agents. These compounds, synthesized from ethyl 1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxylate, showed promising anticancer activity, particularly compounds with low IC50 values indicating strong potency relative to the reference drug, doxorubicin. The research suggests these propanamide derivatives as potential anticancer agents, warranting further in vivo studies to confirm their therapeutic effectiveness (Rehman et al., 2018).

Synthesis Methodologies

Development of Piperidinyl Methanone Hydrochloride

Research focused on the synthesis of (2,4-difluorophenyl)(piperidin-4-yl)methanone hydrochloride using piperidine-4-carboxylic acid and ethyl carbonochloridate as starting materials. The synthesis process involved amidation, Friedel-Crafts acylation, and hydration, achieving a reasonable overall yield and providing a methodological foundation for further applications of such compounds in medicinal chemistry (Zheng Rui, 2010).

Stereochemistry and Enantioselectivity

Stereospecific Microbial Reduction

A study demonstrated the microbial reduction of ethyl 1-benzyl-3-oxo-piperidine-4-carboxylate to produce ethyl cis-(3R,4R)-1-benzyl-3R-hydroxy-piperidine-4R-carboxylate with high diastereo- and enantioselectivities. The research highlights the potential of microbial processes in achieving stereospecific reductions, contributing to the synthesis of chiral building blocks for pharmaceutical applications (Guo et al., 2006).

Structural and Biological Studies

Crystal Structures of Alanylpiperidine Analogues

Investigation into the crystal structures of two alanylpiperidine analogues provided insights into their potential as Ubiquitin C-terminal hydrolase-L1 (UCH-L1) potentiators. The study revealed distinct crystal packings for these analogues and conducted a polymorph risk assessment to understand their interactions, which is crucial for drug development processes (Mambourg et al., 2021).

Mecanismo De Acción

Target of Action

Ethyl 1-Boc-4-ethyl-4-piperidine carboxylate, also known as 1-tert-butyl 4-ethyl 4-ethylpiperidine-1,4-dicarboxylate, is a complex organic compound used in the synthesis of various bioactive compounds

Mode of Action

It is used as a reagent in the synthesis of other compounds, such as 3-amino-1-(5-indanyloxy)-2-propanol derivatives, which act as sodium channel blockers . It is also used to prepare inhibitors of tumor necrosis factor alpha-converting enzyme .

Biochemical Pathways

The compound plays a role in the synthesis of sodium channel blockers and inhibitors of tumor necrosis factor alpha-converting enzyme . These substances can affect various biochemical pathways, including ion transport and inflammatory response pathways.

Result of Action

Instead, its action is manifested in the properties of the compounds it helps synthesize . For instance, when used to synthesize sodium channel blockers, the resulting compound can help treat stroke patients .

Safety and Hazards

Propiedades

IUPAC Name |

1-O-tert-butyl 4-O-ethyl 4-ethylpiperidine-1,4-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H27NO4/c1-6-15(12(17)19-7-2)8-10-16(11-9-15)13(18)20-14(3,4)5/h6-11H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLXSBKSGHPCYMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CCN(CC1)C(=O)OC(C)(C)C)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H27NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70693903 | |

| Record name | 1-tert-Butyl 4-ethyl 4-ethylpiperidine-1,4-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70693903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

188792-70-3 | |

| Record name | 1-tert-Butyl 4-ethyl 4-ethylpiperidine-1,4-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70693903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(E)-3-Chloro-1-propenyl]benzothiazole](/img/structure/B575721.png)

![Carbamic acid, [(1R,2S)-2-ethenylcyclopropyl]-, 1,1-dimethylethyl ester, rel-](/img/no-structure.png)

![4,5-Dihydroimidazo[4,5,1-hi]indol-2-amine](/img/structure/B575734.png)

![7-methoxy-1H-pyrazolo[1,5-a]benzimidazole](/img/structure/B575736.png)

![1h-Imidazo[2,1-d][1,2,5]triazepine](/img/structure/B575740.png)

![6-Isopropyl-6,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B575744.png)